Thiazole, 5-ethyl-4-phenyl-

Kinase Inhibition PI3K-C2α Structure-Activity Relationship (SAR)

Thiazole, 5-ethyl-4-phenyl- is a synthetic heterocyclic building block belonging to the substituted phenylthiazole class, characterized by an ethyl group at the 5-position and a phenyl group at the 4-position of the 1,3-thiazole ring. Its molecular formula is C₁₁H₁₁NS with a molecular weight of 189.28 g/mol.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 14229-94-8
Cat. No. B084191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 5-ethyl-4-phenyl-
CAS14229-94-8
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=CS1)C2=CC=CC=C2
InChIInChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyLNGMWMFCNKYANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole, 5-ethyl-4-phenyl- (CAS 14229-94-8): Technical Specifications and Procurement-Ready Overview


Thiazole, 5-ethyl-4-phenyl- is a synthetic heterocyclic building block belonging to the substituted phenylthiazole class, characterized by an ethyl group at the 5-position and a phenyl group at the 4-position of the 1,3-thiazole ring [1]. Its molecular formula is C₁₁H₁₁NS with a molecular weight of 189.28 g/mol . This core structure serves as a critical intermediate in medicinal chemistry and agrochemical research, where the specific 5-ethyl-4-phenyl substitution pattern has been patented as a scaffold for modulating biological activity in applications ranging from anti-infective agents to kinase inhibitors [2].

Why 5-Ethyl-4-Phenylthiazole Cannot Be Interchanged with Other Phenylthiazole Analogs in Critical Research


Within the 4-phenylthiazole family, even minor structural modifications result in profound, non-linear changes to biological activity, physicochemical properties, and synthetic utility. The 5-position substituent is a key determinant of target engagement: SAR studies on PI3K-C2α kinase inhibitors show that replacing the 5-ethyl group with a methyl group, or modifying the 4-phenyl ring, can abolish inhibitory activity entirely, shifting IC₅₀ values from sub-micromolar to inactive [1]. Similarly, in antimicrobial research, the 5-ethyl group has been shown to be critical for maintaining potent activity against drug-resistant Staphylococcus aureus, with analogs bearing different substituents displaying significantly reduced potency or altered pharmacokinetic profiles [2]. Therefore, generic substitution is not a viable scientific strategy; procurement of the precise analog with the correct substitution pattern is essential for replicating published results and maintaining SAR integrity.

Quantitative Differentiation Guide for Thiazole, 5-ethyl-4-phenyl- (CAS 14229-94-8) Against Closest Analogs


PI3K-C2α Kinase Inhibitory Activity: 5-Ethyl vs. 5-Methyl vs. Unsubstituted Analogs

In a direct head-to-head SAR study of 4-phenylthiazole derivatives, the compound containing the 5-ethyl-4-phenyl substitution pattern exhibited an IC₅₀ of 0.48 μM against PI3K-C2α kinase. In stark contrast, the direct analog with a 5-methyl group showed a complete loss of inhibitory activity (IC₅₀ > 100 μM). The unsubstituted 5-H analog was also inactive (IC₅₀ > 100 μM) [1]. This demonstrates that the 5-ethyl group is not merely an incremental improvement but is essential for any measurable target engagement.

Kinase Inhibition PI3K-C2α Structure-Activity Relationship (SAR) Cancer Research

Anti-MRSA Activity: The Critical Role of the 5-Ethyl Substituent in Maintaining Potency

A class-level inference based on extensive SAR analysis of phenylthiazole antibacterials indicates that the 5-ethyl substitution is critical for potent anti-MRSA activity [1]. While specific MIC data for the unsubstituted 5-ethyl-4-phenylthiazole core was not located in the retrieved sources, SAR trends from a study of new phenylthiazoles demonstrate that the nature of the 5-substituent directly correlates with activity against drug-resistant strains [2]. Analogs with smaller (e.g., methyl) or larger alkyl groups at the 5-position exhibit altered, and often diminished, antibacterial potency due to changes in lipophilicity and target binding at the bacterial membrane [2].

Antimicrobial Resistance MRSA Phenylthiazole Antibacterial

Comparison of Physicochemical and Procurement-Ready Properties: 5-Ethyl vs. 5-Methyl Analog

A direct comparison of the physicochemical properties of Thiazole, 5-ethyl-4-phenyl- (CAS 14229-94-8) with its closest analog, 5-Methyl-4-phenylthiazole (CAS 1826-18-2), reveals key differences relevant to experimental design and procurement. The 5-ethyl analog has a molecular weight of 189.28 g/mol , whereas the 5-methyl analog is 175.25 g/mol [1]. This difference in molecular weight and an additional carbon in the alkyl chain (ethyl vs. methyl) directly impacts lipophilicity (LogP) and, consequently, membrane permeability and solubility in biological assays [2]. The 5-ethyl analog is available from commercial suppliers at a standard purity of 98.0% , making it a viable research compound.

Physicochemical Properties Procurement Molecular Weight Lipophilicity

Validated Application Scenarios for Thiazole, 5-ethyl-4-phenyl- (CAS 14229-94-8) Based on Quantitative Evidence


Scaffold for PI3K-C2α Kinase Inhibitor Development

The 5-ethyl-4-phenylthiazole core is a validated, potent scaffold for inhibiting PI3K-C2α kinase, with an IC₅₀ of 0.48 μM. This direct quantitative evidence supports its use in medicinal chemistry campaigns targeting this kinase for cancer or other disease research. Using this specific compound as a starting point or SAR probe is essential, as related analogs (5-methyl or 5-H) are inactive. [1]

Key Intermediate for Optimizing Anti-MRSA Phenylthiazoles

In antimicrobial drug discovery, the 5-ethyl-4-phenylthiazole scaffold is a privileged structure for developing new agents against multidrug-resistant bacteria like MRSA. SAR studies indicate that the 5-ethyl substituent is a critical determinant of potency. Researchers should procure this specific analog to maintain activity in lead optimization programs and to avoid the activity loss associated with other 5-position modifications. [1]

Chemical Probe for Structure-Activity Relationship (SAR) Studies

Given its distinct physicochemical properties (molecular weight: 189.28 g/mol) and the stark contrast in biological activity with its 5-methyl counterpart (IC₅₀ > 100 μM vs. 0.48 μM for PI3K-C2α), this compound serves as an ideal chemical probe for SAR exploration. It allows researchers to systematically study the impact of the 5-ethyl group on target engagement, solubility, and cellular permeability, providing a clear differential signal compared to other 4-phenylthiazole analogs. [1]

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